
1-(2-Fluoro-3-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-3-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 2-fluoro-3-nitrophenyl group, which imparts unique chemical and biological properties.
Méthodes De Préparation
The synthesis of 1-(2-Fluoro-3-nitrophenyl)piperazine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 2-fluoro-3-nitrobenzene with piperazine. The reaction typically requires a base such as potassium carbonate and is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(2-Fluoro-3-nitrophenyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Fluoro-3-nitrophenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-3-nitrophenyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with biological receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(2-Fluoro-3-nitrophenyl)piperazine can be compared with other piperazine derivatives such as:
- 1-(2-Fluoro-4-nitrophenyl)piperazine
- 1-(2-Chloro-3-nitrophenyl)piperazine
- 1-(2-Bromo-3-nitrophenyl)piperazine
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of different halogen atoms (fluorine, chlorine, bromine) can influence the compound’s reactivity, stability, and biological activity, making each compound unique in its applications and effects.
Propriétés
Formule moléculaire |
C10H12FN3O2 |
|---|---|
Poids moléculaire |
225.22 g/mol |
Nom IUPAC |
1-(2-fluoro-3-nitrophenyl)piperazine |
InChI |
InChI=1S/C10H12FN3O2/c11-10-8(13-6-4-12-5-7-13)2-1-3-9(10)14(15)16/h1-3,12H,4-7H2 |
Clé InChI |
ZAZAIQWTAKDLDX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=C(C(=CC=C2)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


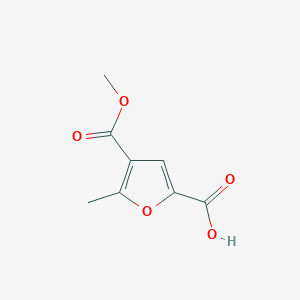

![Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride](/img/structure/B15321777.png)
![4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B15321779.png)
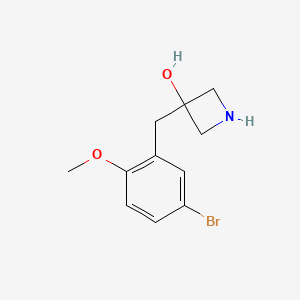
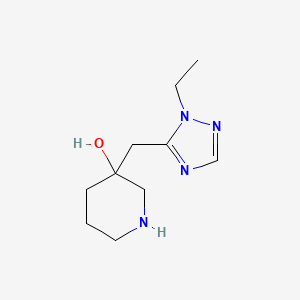
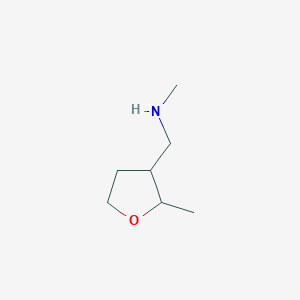
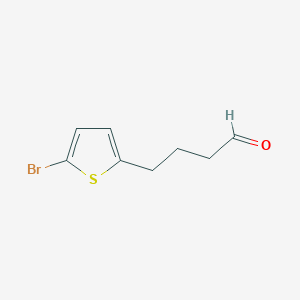
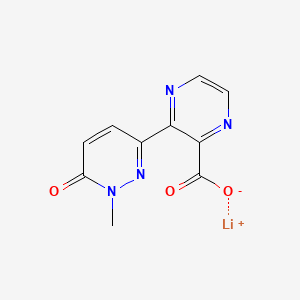

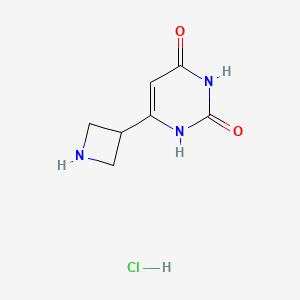
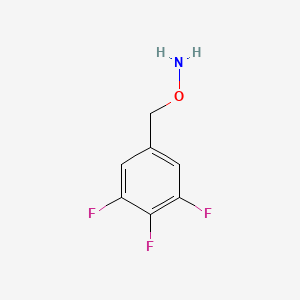
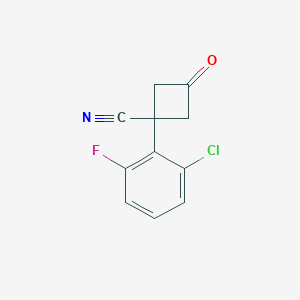
amine](/img/structure/B15321848.png)
